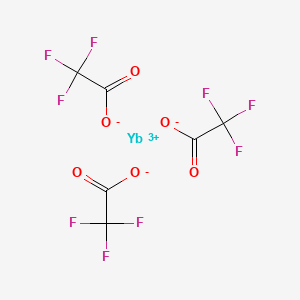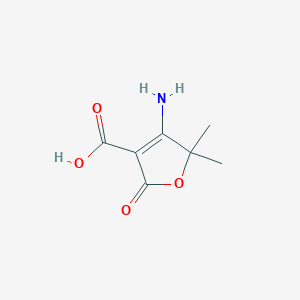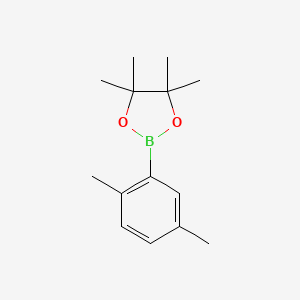
2,2,2-Trifluoroacetate;ytterbium(3+)
- 点击“快速查询”以从我们的专家团队获取报价。
- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。
描述
Molecular Structure Analysis
The molecular structure of 2,2,2-Trifluoroacetate;ytterbium(3+) has been determined . It is composed of three 2,2,2-trifluoroacetate ions and one ytterbium(3+) ion .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,2,2-Trifluoroacetate;ytterbium(3+) include a molecular weight of 512.09 g/mol, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 15, a rotatable bond count of 0, an exact mass of 512.8939837 g/mol, a monoisotopic mass of 512.8939837 g/mol, a topological polar surface area of 120 Ų, a heavy atom count of 22, and a formal charge of 0 .科研应用
Catalysis in Organic Synthesis
2,2,2-Trifluoroacetate;ytterbium(3+) compounds, like ytterbium triflate, have proven effective as catalysts in various organic syntheses. For instance, they have been utilized in the synthesis of heterocycles, facilitating the creation of diverse three to six-membered and fused heterocycles under mild conditions and in both organic and aqueous solvents (Sakhuja et al., 2016). Similarly, ytterbium triflate has been applied in the rearrangement of 2,3-diaryloxiranes into 2,2-diarylacetaldehydes, demonstrating versatility in different solvent environments (Suda et al., 2009).
Photoluminescence and Optical Applications
Ytterbium(3+) complexes, particularly those with β-diketonate ligands, have been studied for their near-infrared (NIR) luminescence properties. These properties are influenced by factors like the length of the fluorinated β-diketonate chain and fluorination of the ligands, making them potential candidates for optical amplifiers and other photonic applications (Martín‐Ramos et al., 2013).
Material Science and Nanotechnology
In material science, ytterbium trifluoride (YbF3) has been explored as an n-type cathode buffer layer in organic photovoltaic cells. Its implementation improves device performance, including open-circuit voltage and power conversion efficiency, and offers better interfacial durability than other materials (Ji et al., 2016). Additionally, ytterbium-doped nanoparticles, prepared using trifluoroacetate precursors, have been shown to enhance upconversion luminescence, a desirable feature for various nanotechnological applications (Vetrone et al., 2009).
Chemical Synthesis and Catalysis
Ytterbium(III) triflate has been effectively used for the amination of 1-cyclopropylprop-2-yn-1-ols, presenting an efficient route for the synthesis of conjugated enynes (Rao et al., 2009). Moreover, ytterbium perfluorooctanoate has catalyzed the microwave-assisted synthesis of tetrahydrobenzo[a]xanthene-11-ones, exemplifying its efficiency and reusability in solvent-free conditions (Sundar et al., 2012).
Safety And Hazards
The safety data sheet for 2,2,2-Trifluoroacetate;ytterbium(3+) indicates that it is highly flammable and causes severe skin burns and eye damage . It may also cause respiratory irritation . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
未来方向
There is a growing interest in using nanoparticles to improve the properties of various materials . The preparation of ytterbium fluoride nanoparticles based on the fluorolytic sol–gel route is a new approach that has been reported . This could potentially open up new avenues for the use of 2,2,2-Trifluoroacetate;ytterbium(3+) in the future.
性质
IUPAC Name |
2,2,2-trifluoroacetate;ytterbium(3+) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2HF3O2.Yb/c3*3-2(4,5)1(6)7;/h3*(H,6,7);/q;;;+3/p-3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTUCCXROZBIRRC-UHFFFAOYSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].[Yb+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6F9O6Yb |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50479621 |
Source


|
| Record name | AGN-PC-0NI0TK | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50479621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
512.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trifluoroacetate;ytterbium(3+) | |
CAS RN |
87863-62-5 |
Source


|
| Record name | AGN-PC-0NI0TK | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50479621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。











![(4-methoxy-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol](/img/structure/B1356955.png)


